molecular formula C19H20ClN3O3S B2513652 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chloro-2-methylphenyl)acetamide CAS No. 1252929-91-1

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chloro-2-methylphenyl)acetamide

Cat. No. B2513652
CAS RN: 1252929-91-1
M. Wt: 405.9
InChI Key: WXFDRIMZOVDNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H20ClN3O3S and its molecular weight is 405.9. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activities

The synthesis and evaluation of antitumor activity of thieno[3,2-d]pyrimidine derivatives have shown significant results. Novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, developed through various chemical reactions, displayed potent anticancer activity on human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These compounds showed comparable anticancer activity to doxorubicin, a widely used chemotherapeutic agent. Specifically, compounds demonstrated notable growth inhibition in these cancer cell lines, although slightly lower than doxorubicin, highlighting their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017).

Antioxidant and Antimicrobial Activities

Thieno[3,2-d]pyrimidine derivatives have also been synthesized for their antioxidant and antimicrobial properties. These compounds were prepared through condensation reactions, resulting in structures that exhibited promising antioxidant and antimicrobial activities. This suggests their potential application in addressing oxidative stress-related conditions and microbial infections, contributing to their versatility in medical applications (Saundane et al., 2012).

Synthesis and Characterization of Pyrimidin-derivatives

The synthesis of various pyrimidin-derivatives, including thieno[3,2-d]pyrimidin-5-ium salts and dihydro[1]benzothieno[3,2-d]pyrimidines, has been extensively studied. These compounds were synthesized through acylation and cyclocondensation reactions, resulting in structures with potential pharmaceutical applications. The process involved in their synthesis offers insights into chemical reactions that could be harnessed for developing novel therapeutic agents (Tolkunov et al., 2013).

Aldose Reductase Inhibitors

A series of 2,4-dioxo-thienopyrimidin-1-acetic acids were synthesized and tested for their aldose reductase inhibitory activity, a key target in managing complications of diabetes. These compounds demonstrated potent in vitro activity, indicating their potential as therapeutic agents in the treatment of diabetic complications (Ogawva et al., 1993).

properties

IUPAC Name

2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S/c1-3-4-9-22-18(25)17-15(8-10-27-17)23(19(22)26)11-16(24)21-14-7-5-6-13(20)12(14)2/h5-8,10,17H,3-4,9,11H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSKKLUPXGEIMX-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=C(C(=CC=C3)Cl)C)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chloro-2-methylphenyl)acetamide

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